molecular formula C18H18N4O B2691080 (E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide CAS No. 613219-68-4

(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide

Cat. No.: B2691080
CAS No.: 613219-68-4
M. Wt: 306.369
InChI Key: BPVVAIJTLWUSEC-CPNJWEJPSA-N
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Description

(E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole moiety linked to a phenylacetohydrazide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide typically involves the condensation of 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde with 2-phenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize impurities. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

(E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of (E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde: A precursor in the synthesis of (E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide.

    2-phenylacetohydrazide: Another precursor used in the synthesis.

    Benzimidazole derivatives: A class of compounds with similar structural features and potential biological activities.

Uniqueness

(E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide stands out due to its unique combination of a benzimidazole moiety and a phenylacetohydrazide group This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-22-16-11-7-6-10-15(16)20-17(22)13-19-21-18(23)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,21,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVVAIJTLWUSEC-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=NNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=N/NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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